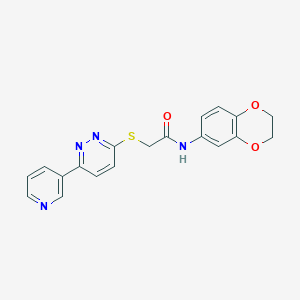![molecular formula C16H13Cl2N3S B2811062 5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 909352-57-4](/img/structure/B2811062.png)
5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol (CPCPTT) is an organosulfur compound that is used in various scientific and research applications. It is a member of the triazole family, which is a group of heterocyclic compounds that contain three nitrogen atoms in a ring. CPCPTT is a versatile compound with a wide range of applications in various scientific fields such as organic chemistry, biochemistry, and pharmacology. It is also used in the synthesis of various pharmaceuticals and drugs.
Scientific Research Applications
Antifungal Activity
The compound’s triazole-thiol moiety contributes to its antifungal properties. Researchers have investigated its effectiveness against various fungal strains, including those causing superficial and systemic infections. By inhibiting fungal enzymes or disrupting cell membrane integrity, this compound shows promise as a potential antifungal agent .
Anticancer Potential
Studies suggest that 5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol may exhibit anticancer activity. It could interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. Further research is needed to explore its efficacy against different cancer types .
Metal Chelation and Coordination Chemistry
The sulfur atom in the triazole-thiol ring allows this compound to act as a chelating agent. Researchers have investigated its ability to bind to metal ions, potentially influencing metal-based drug design or catalysis. Its coordination chemistry with transition metals is an area of interest .
Corrosion Inhibition
Due to its thiol functionality, this compound has been explored as a corrosion inhibitor for metals. By forming a protective layer on metal surfaces, it can mitigate corrosion caused by aggressive environments. Applications include protecting pipelines, industrial equipment, and infrastructure .
Photophysical Properties
Researchers have studied the optical properties of this compound. Its absorption and emission spectra make it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or sensors. Understanding its photophysical behavior is crucial for optimizing device performance .
Biological Redox Processes
The triazole-thiol scaffold may participate in redox reactions within biological systems. Investigating its interactions with cellular redox pathways could reveal insights into antioxidant mechanisms or potential therapeutic applications related to oxidative stress .
properties
IUPAC Name |
3-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3S/c1-10(11-5-7-13(17)8-6-11)21-15(19-20-16(21)22)12-3-2-4-14(18)9-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOAKPMZNGMKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2810979.png)
![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)
![Pyridin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810983.png)
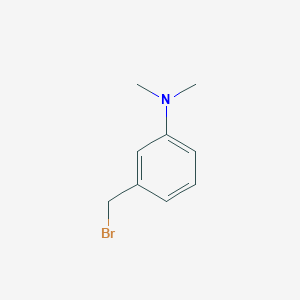
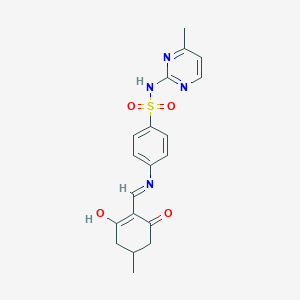
![N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2810988.png)

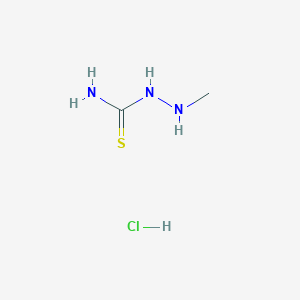

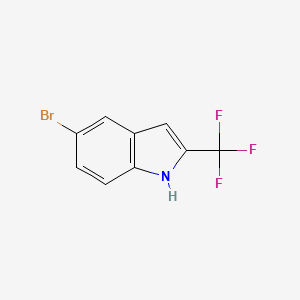
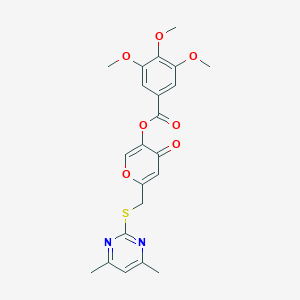
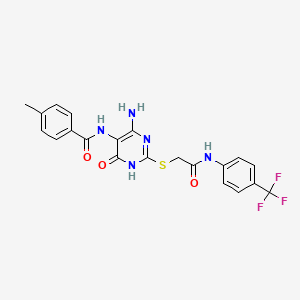
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)
